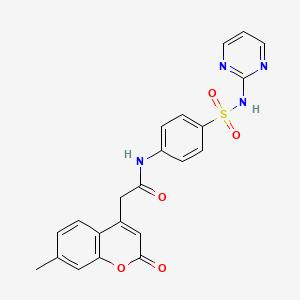

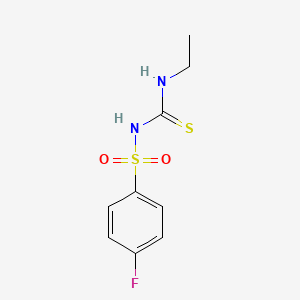

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is a compound that can be associated with the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related compounds and reactions can give insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the reaction of benzenesulfonyl chlorides with amines or other nitrogen-containing reagents. For instance, the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides involves the reaction of p-substituted benzenesulfonyl chlorides with benzylamine, followed by alkylation with different alkylating agents . Similarly, N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide could be synthesized by reacting 4-fluorobenzenesulfonyl chloride with an appropriate ethylcarbamothioyl amine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be elucidated using various spectroscopic techniques such as IR, 1H-NMR, and EIMS, as demonstrated in the synthesis of substituted benzenesulfonamides . Additionally, crystallographic characterization can reveal the precise geometry of the molecules, as seen in the study of N-allyl-N-benzyl-4-methylbenzenesulfonamide . For N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide, similar analytical methods would be employed to determine its molecular structure.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions. For example, N-fluorobenzenesulfonimide (NFSI) has been used as an aminating reagent in the diamination of unactivated alkenes, facilitated by a Pd-catalyzed process . NFSI also acts as an oxidant and amination reagent in the decarboxylative tri- or tetrafunctionalization of alkynyl carboxylic acids . These reactions highlight the versatility of benzenesulfonamide derivatives in organic synthesis, suggesting that N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide could also be a valuable reagent in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can vary widely depending on their substituents. For example, the crystal structure of a substituted benzenesulfonamide revealed an orthorhombic space group with specific cell parameters, indicating solid-state properties that could influence its reactivity and solubility . The antibacterial activity of some benzenesulfonamides has been evaluated, showing moderate inhibition against Gram-bacterial strains . These studies suggest that N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide could also exhibit unique physical properties and biological activities that would be worth investigating.

Applications De Recherche Scientifique

Nitrogen Source for C–N Bond Formation

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide, due to its structural similarity with N-fluorobenzenesulfonimide, finds application as an efficient source of nitrogen. This compound has been successfully employed for the formation of C–N bonds, playing a pivotal role in various synthetic organic chemistry processes. The ability to act as a source of nucleophilic nitrogen or nitrogen radicals highlights its versatility and importance in facilitating amination reactions, thereby contributing to the development of new compounds and materials (Li & Zhang, 2014).

Binding Studies with Human Carbonic Anhydrases

Binding interactions between N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide and human carbonic anhydrases have been studied to understand its inhibitory effects on these enzymes. Techniques like proton, fluorine, and nitrogen-15 nuclear magnetic resonance spectroscopy have provided insights into the stoichiometry and dynamics of the inhibitor-enzyme interaction. Such studies are crucial for the development of therapeutic agents targeting carbonic anhydrases, with implications for treating conditions like glaucoma, epilepsy, and altitude sickness (Dugad & Gerig, 1988).

Enantioselective Fluorination

The compound's derivatives have been explored in the enantioselective fluorination of 2-oxindoles, facilitated by changes in the substituents on its phenyl rings. This application underscores the compound's utility in asymmetric synthesis, a cornerstone of modern pharmaceutical and fine chemical manufacturing. By tuning the reactivity and selectivity of N-fluorobenzenesulfonamide derivatives, researchers have been able to achieve high yields and enantioselectivities in the fluorination of various substrates, demonstrating the compound's role in advancing synthetic methodologies (Wang et al., 2014).

Electrophilic Fluorination

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide derivatives have also been developed as sterically demanding electrophilic fluorinating reagents. These derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), enhance the enantioselectivity of the products in various fluorination reactions. This advancement has significant implications for the synthesis of fluorinated organic compounds, which are increasingly important in medicinal chemistry and agrichemical industries (Yasui et al., 2011).

Propriétés

IUPAC Name |

1-ethyl-3-(4-fluorophenyl)sulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIXMYRJXZDATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)

![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)

![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)